molecular formula C11H16ClN B13708484 3-(3,5-Dimethylphenyl)azetidine Hydrochloride

3-(3,5-Dimethylphenyl)azetidine Hydrochloride

Cat. No.: B13708484
M. Wt: 197.70 g/mol
InChI Key: MPLTYVSFUOPQBQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(3,5-Dimethylphenyl)azetidine Hydrochloride typically involves the reaction of 3,5-dimethylphenylamine with azetidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent mixture of acetonitrile (MeCN) and methanol (MeOH) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(3,5-Dimethylphenyl)azetidine Hydrochloride undergoes various chemical reactions due to the ring strain and the presence of the nitrogen atom. Common reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)azetidine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The ring strain and the presence of the nitrogen atom make it a potent nucleophile, allowing it to form stable complexes with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

3-(3,5-Dimethylphenyl)azetidine Hydrochloride can be compared with other azetidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other azetidine derivatives.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)azetidine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-8-3-9(2)5-10(4-8)11-6-12-7-11;/h3-5,11-12H,6-7H2,1-2H3;1H

InChI Key

MPLTYVSFUOPQBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2CNC2)C.Cl

Origin of Product

United States

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